molecular formula C13H11Cl2NO2 B8599769 3,5-dichloro-4-(4-methoxyphenoxy)aniline

3,5-dichloro-4-(4-methoxyphenoxy)aniline

Cat. No.: B8599769
M. Wt: 284.13 g/mol
InChI Key: ARQWRBYTJWEFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4-(4-methoxyphenoxy)aniline is a halogenated aniline derivative featuring a 3,5-dichlorinated benzene core substituted at the 4-position with a 4-methoxyphenoxy group.

Properties

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

3,5-dichloro-4-(4-methoxyphenoxy)aniline

InChI

InChI=1S/C13H11Cl2NO2/c1-17-9-2-4-10(5-3-9)18-13-11(14)6-8(16)7-12(13)15/h2-7H,16H2,1H3

InChI Key

ARQWRBYTJWEFIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-4-(4-methoxyphenoxy)aniline typically involves the nucleophilic substitution of 3,5-dichloroaniline with 4-methoxyphenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalytic hydrogenation and Bamberger rearrangement are also employed to improve the efficiency and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dichloro-4-(4-methoxyphenoxy)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-(4-methoxyphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares its 3,5-dichloroaniline backbone with several analogs but differs in the substituent at the 4-position. Key structural analogs include:

Compound Name 4-Position Substituent CAS Number Key Applications
3,5-Dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline 3-Chloro-5-trifluoromethylpyridyloxy Not provided Intermediate for chlorfluazuron
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline 1,1,2,2-Tetrafluoroethoxy 104147-32-2 Intermediate for hexaflumuron
3,5-Dichloro-4-(difluoromethoxy)aniline Difluoromethoxy 101847-52-3 Agrochemical research
3,5-Dichloro-4-((6-chloropyridazin-3-yl)oxy)aniline 6-Chloropyridazinyloxy 1581304-46-2 Experimental insecticide intermediate

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Pyridyloxy and fluorinated alkoxy groups (e.g., tetrafluoroethoxy) are strongly electron-withdrawing, enhancing the electrophilicity of the aniline core. In contrast, the 4-methoxyphenoxy group introduces an electron-donating methoxy substituent, which may alter reactivity in downstream reactions .

Physical and Chemical Properties

Property 3,5-Dichloro-4-(4-Methoxyphenoxy)Aniline (Predicted) 3,5-Dichloro-4-(Tetrafluoroethoxy)Aniline 3,5-Dichloro-4-(Pyridyloxy)Aniline
Molecular Weight ~278.04 (C13H10Cl2NO2) 278.03 361.56
Appearance White to off-white crystalline solid (inferred) White crystalline powder Toluene solution (intermediate)
Purity Not reported ≥98% ≥96.7% (post-synthesis)
Solubility Likely low in water; soluble in toluene/DMF Insoluble in water; soluble in organic solvents Soluble in DMF, toluene

Thermal Stability: Fluorinated analogs (e.g., tetrafluoroethoxy) exhibit enhanced stability under high-temperature conditions compared to non-fluorinated derivatives due to the strong C-F bond .

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